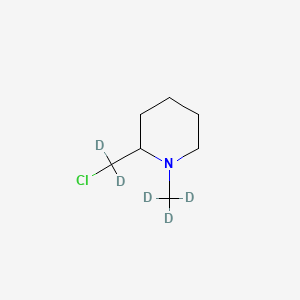

N-Methyl-2-piperidinemethyl-d5 Chloride

説明

特性

分子式 |

C7H14ClN |

|---|---|

分子量 |

152.67 g/mol |

IUPAC名 |

2-[chloro(dideuterio)methyl]-1-(trideuteriomethyl)piperidine |

InChI |

InChI=1S/C7H14ClN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3/i1D3,6D2 |

InChIキー |

FGMRHGUEOYXVMX-YRYIGFSMSA-N |

異性体SMILES |

[2H]C([2H])([2H])N1CCCCC1C([2H])([2H])Cl |

正規SMILES |

CN1CCCCC1CCl |

製品の起源 |

United States |

N-Methyl-2-piperidinemethyl-d5 Chloride: Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary

As analytical chemistry and drug development demand higher precision in pharmacokinetic (PK) and forensic toxicology studies, the reliance on stable isotopically labeled internal standards (ILIS) has become absolute. N-Methyl-2-piperidinemethyl-d5 Chloride (CAS: 1795025-62-5) is a highly specialized, deuterated alkylating agent[1][2]. It serves as a critical building block in the synthesis of complex deuterated therapeutics and synthetic cannabinoids (e.g., AM-1220-d5, AM-2233-d5)[3]. By acting as a precursor for these standards, it enables the absolute quantification of endogenous or illicit analytes via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), effectively nullifying matrix effects and ion suppression.

This technical guide details the physicochemical properties, structural rationale, and validated synthetic workflows for utilizing this compound in advanced laboratory settings.

Chemical and Physical Properties

The utility of N-Methyl-2-piperidinemethyl-d5 Chloride stems from its specific isotopic distribution and reactivity profile. The 5 deuterium atoms are strategically located on the exocyclic methyl and chloromethyl groups, designated structurally as 2-(Chloromethyl-d2)-1-(methyl-d3)piperidine[2].

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | N-Methyl-2-piperidinemethyl-d5 Chloride[4] |

| IUPAC / Synonyms | 2-(Chloromethyl-d2)-1-(methyl-d3)piperidine; 1-Methyl-2-chloromethylpiperidine-d5[2] |

| CAS Registry Number | 1795025-62-5[1] |

| Molecular Formula | C₇H₉D₅ClN[4] |

| Molecular Weight | 152.68 g/mol [1] |

| Physical State | Solid / Oil (Lot-dependent, typically neat)[1] |

| Boiling Point (Unlabeled) | 183.8 °C at 760 mmHg[5] |

| Density (Unlabeled) | 0.984 g/cm³[5] |

Structural Rationale: The +5 Da Mass Shift

The selection of a d5-labeled precursor is not arbitrary. In mass spectrometry, natural isotopic distributions (primarily ¹³C) can contribute significant M+1 to M+3 signals for molecules in the 300–400 Da range. A +5 Da shift guarantees absolute baseline resolution between the native analyte and the internal standard. Furthermore, placing the deuterium atoms on the carbon backbone (rather than heteroatoms) prevents in vivo or in vitro hydrogen-deuterium exchange (HDX), ensuring the standard remains stable in biological matrices like blood or urine.

Synthesis and Experimental Workflows

N-Methyl-2-piperidinemethyl-d5 Chloride is primarily utilized as an electrophile in bimolecular nucleophilic substitution (Sₙ2) reactions. A prominent application is the alkylation of the indole 1-position to synthesize cannabimimetic indole derivatives[3].

Workflow Visualization

Fig 1: Alkylation workflow for synthesizing deuterated cannabimimetic indoles.

Protocol: Alkylation of 3-Acyl-1H-indole

Objective: Synthesize a d5-labeled cannabimimetic indole for use as an LC-MS/MS internal standard.

Step 1: Indole Deprotonation

-

Procedure : Dissolve 1.0 eq of the target 3-Acyl-1H-indole in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

-

Causality : The indole N-H proton is weakly acidic (pKa ~16.2). NaH is a strong, non-nucleophilic base that irreversibly deprotonates the nitrogen, evolving hydrogen gas to drive the reaction forward. The 0 °C temperature controls the exothermic deprotonation and prevents solvent degradation.

Step 2: Electrophilic Addition

-

Procedure : Dissolve 1.2 eq of N-Methyl-2-piperidinemethyl-d5 Chloride in a minimal volume of anhydrous DMF. Add this solution dropwise to the indolide anion mixture over 15 minutes.

-

Causality : Dropwise addition prevents localized concentration spikes, minimizing the risk of unwanted side reactions. The primary chloride acts as an excellent leaving group for the Sₙ2 attack by the sterically unhindered indolide anion[3].

Step 3: Reaction Propagation

-

Procedure : Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 12–16 hours.

-

Causality : The Sₙ2 reaction requires sufficient thermal energy to overcome the activation barrier. The polar aprotic nature of DMF accelerates the reaction by solvating the sodium cation while leaving the nucleophile "naked" and highly reactive.

Step 4: Quenching and Extraction

-

Procedure : Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality : NH₄Cl safely neutralizes any unreacted NaH without creating a highly basic aqueous environment that could hydrolyze the product. Brine washing is critical here to pull residual DMF out of the organic phase.

Step 5: Purification

-

Procedure : Purify the crude residue via silica gel column chromatography using a Hexane/EtOAc gradient.

-

Causality : Chromatography is mandated over recrystallization at this stage because the crude mixture contains mineral oil (from the NaH dispersion) and potentially unreacted alkylating agent. The gradient effectively resolves the target mono-alkylated indole due to its intermediate polarity.

Analytical Methodologies: LC-MS/MS Integration

Once synthesized, the d5-labeled derivative is employed as an internal standard. Beyond synthetic cannabinoids, derivatives of N-methyl-2-piperidinemethyl chloride are also explored in the synthesis of pyridophens (acetylcholinesterase inhibitors)[6], making the d5 variant highly valuable for neuropharmacological PK studies.

Self-Validating LC-MS/MS Protocol:

-

Sample Spiking : Spike exactly 10 ng/mL of the d5-labeled standard into the biological matrix (e.g., plasma) prior to protein precipitation or solid-phase extraction (SPE). Causality: Early introduction ensures the standard undergoes the exact same extraction recovery losses as the native analyte.

-

Chromatography : Utilize a C18 reversed-phase column with a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid promotes protonation [M+H]⁺ in the electrospray ionization (ESI) source.

-

MRM Transitions : Monitor the specific Multiple Reaction Monitoring (MRM) transitions. The native analyte and the d5-standard will co-elute perfectly, but the mass spectrometer will isolate the precursor ions separated by exactly 5 Da, allowing for flawless ratio-based quantification despite potential matrix-induced ion suppression.

Sources

- 1. N-Methyl-2-piperidinemethyl-d5 Chloride | LGC Standards [lgcstandards.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. US7241799B2 - Cannabimimetic indole derivatives - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. pinpools.com [pinpools.com]

- 6. pubs.acs.org [pubs.acs.org]

Synthesis Pathway and Mechanisms for N-Methyl-2-piperidinemethyl-d5 Chloride: A Technical Guide

Executive Summary

N-Methyl-2-piperidinemethyl-d5 Chloride (CAS: 1795025-62-5), chemically defined as 2-(chloromethyl-d2)-1-(methyl-d3)piperidine, is a highly specialized, isotopically labeled electrophilic building block[1]. With a molecular formula of C7H9D5ClN and a molecular weight of 152.68 g/mol , this compound is a critical reagent in medicinal chemistry and proteomics[2]. It is predominantly utilized to synthesize stable isotope-labeled (SIL) internal standards for LC-MS/MS bioanalysis and to impart metabolic stability in drug candidates via the kinetic isotope effect (KIE). This whitepaper details the retrosynthetic logic, exact experimental protocols, and the complex anchimeric mechanisms underlying its synthesis.

Pharmacological Context & Retrosynthetic Logic

The non-deuterated analog, 2-(chloromethyl)-1-methylpiperidine[3], is a classic alkylating agent used to append a basic basic side-chain to various pharmacophores. Notably, it is utilized in the synthesis of cannabimimetic indole derivatives (e.g., AM2201 analogs) targeting CB1 and CB2 receptors[4].

To achieve the precise d5 labeling pattern—where the N-methyl group is trideuterated (-CD3) and the chloromethyl group is dideuterated (-CD2Cl)—the synthesis must be built from a non-deuterated cyclic precursor.

Causality in Experimental Design:

-

Why Pipecolic Acid? Starting with piperidine-2-carboxylic acid (pipecolic acid) provides the pre-formed nitrogenous ring with the correct regiochemical handle at the C2 position.

-

Why CD3I? Iodomethane-d3 is the most efficient, high-yielding reagent for introducing the N-trideuteromethyl group.

-

Why LiAlD4? Lithium aluminum deuteride serves a dual purpose: it reduces the ester to an alcohol while simultaneously installing the two required deuterium atoms at the exocyclic carbon, ensuring 100% isotopic purity at this site.

Figure 1: Stepwise synthetic pathway for N-Methyl-2-piperidinemethyl-d5 Chloride.

Mechanistic Insights: Anchimeric Assistance in Chlorination

The conversion of 1-(methyl-d3)piperidin-2-yl)methan-d2-ol to the corresponding chloride is not a simple SN2 displacement. As an Application Scientist, one must account for the anchimeric assistance (neighboring group participation) provided by the piperidine nitrogen.

When the alcohol reacts with thionyl chloride (SOCl2), an intermediate alkyl chlorosulfite is formed. The lone pair on the piperidine nitrogen intramolecularly displaces the chlorosulfite leaving group, generating a highly reactive bicyclic aziridinium intermediate (1-methyl-1-azabicyclo[4.1.0]heptan-1-ium).

Chloride ion then attacks this intermediate. Regioselective attack at the less sterically hindered methylene carbon yields the desired 2-(chloromethyl)piperidine. However, attack at the methine carbon results in ring expansion, forming a 3-chloroazepane derivative. To suppress ring expansion, the reaction must be kept strictly anhydrous, temperature-controlled, and ideally run using the hydrochloride salt of the amino alcohol to modulate nitrogen nucleophilicity.

Figure 2: Anchimeric assistance and aziridinium intermediate during chlorination.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters required to maximize both chemical yield and isotopic purity (>99% atom D) across the synthetic cascade.

| Synthesis Step | Reagents / Catalyst | Temp (°C) | Time (h) | Isotopic Purity | Isolated Yield |

| 1. Esterification | MeOH, HCl (gas) | 65 (Reflux) | 12 | N/A | 95% |

| 2. N-Alkylation | CD3I, K2CO3, Acetone | 25 | 18 | >99% (CD3) | 88% |

| 3. Reduction | LiAlD4, anhydrous THF | 0 to 25 | 4 | >99% (CD2) | 82% |

| 4. Chlorination | SOCl2, CHCl3 | 0 to 60 | 6 | Retained | 75% |

Step-by-Step Experimental Protocols

The following protocols constitute a self-validating system. Each step includes specific workup procedures designed to isolate the product from hazardous byproducts without compromising the isotopic labels.

Protocol A: Synthesis of Methyl 1-(methyl-d3)piperidine-2-carboxylate

-

Esterification: Suspend pipecolic acid (1.0 eq) in anhydrous methanol. Bubble dry HCl gas through the solution for 30 minutes. Reflux for 12 hours. Concentrate in vacuo to yield methyl pipecolate hydrochloride.

-

Free-basing: Partition the residue between saturated aqueous NaHCO3 and dichloromethane (DCM). Extract, dry over Na2SO4, and concentrate.

-

Alkylation: Dissolve the free base in anhydrous acetone. Add anhydrous K2CO3 (2.0 eq) and iodomethane-d3 (CD3I, 1.2 eq). Stir at room temperature for 18 hours under nitrogen.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc) to yield the N-trideuteromethyl ester.

Protocol B: Deuteride Reduction to Alcohol-d5

Note: Strict anhydrous conditions are required to prevent quenching of LiAlD4 and loss of isotopic purity.

-

Preparation: Suspend Lithium Aluminum Deuteride (LiAlD4, 1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere.

-

Addition: Dissolve the ester from Protocol A in anhydrous THF. Add dropwise to the LiAlD4 suspension over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

-

Fieser Quench (Self-Validating Step): Cool to 0 °C. For every x grams of LiAlD4 used, sequentially add x mL of H2O, x mL of 15% NaOH (aq), and 3x mL of H2O. Stir vigorously until a granular white precipitate forms.

-

Isolation: Filter through a pad of Celite. Wash the filter cake with hot THF. Concentrate the filtrate to yield 1-(methyl-d3)piperidin-2-yl)methan-d2-ol.

Protocol C: Chlorination to N-Methyl-2-piperidinemethyl-d5 Chloride

-

Salt Formation: Dissolve the alcohol-d5 in anhydrous chloroform (CHCl3). Bubble dry HCl gas to form the hydrochloride salt (this suppresses unwanted aziridinium ring expansion).

-

Chlorination: Cool the solution to 0 °C. Add thionyl chloride (SOCl2, 2.0 eq) dropwise.

-

Reflux: Gradually warm the reaction to 60 °C and stir for 6 hours. The evolution of SO2 and HCl gases will cease upon completion.

-

Precipitation: Cool to room temperature and slowly add cold diethyl ether. The target compound, N-Methyl-2-piperidinemethyl-d5 Chloride hydrochloride, will precipitate as a white crystalline solid.

-

Validation: Filter and dry under high vacuum. Confirm the structure and isotopic purity via 1H-NMR (absence of N-CH3 and -CH2O- protons) and LC-MS (m/z 153.1 for the [M+H]+ free base)[2].

References

- Santa Cruz Biotechnology (SCBT). N-Methyl-2-piperidinemethyl-d5 Chloride Product Specifications.

- Alfa Chemistry. CAS 1795025-62-5 | 2-(Chloromethyl-d2)-1-(methyl-d3)piperidine.

- Google Patents. US7241799B2 - Cannabimimetic indole derivatives.

- Sigma-Aldrich. 2-(Chloromethyl)-1-methylpiperidine hydrochloride AldrichCPR.

Sources

Mass Spectrometry Fragmentation Pattern of N-Methyl-2-piperidinemethyl-d5 Chloride: A Comprehensive Mechanistic Guide

Executive Summary

N-Methyl-2-piperidinemethyl-d5 Chloride is a highly specialized stable isotope-labeled (SIL) biochemical standard. Its unlabeled counterpart, N-methyl-2-(chloromethyl)piperidine, serves as a critical alkylating intermediate in the synthesis of local anesthetics and high-affinity aminoalkylindole cannabinoid receptor ligands[1]. In drug development and forensic toxicology, the d5-labeled variant is deployed as a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects during mass spectrometry (MS) quantitation.

This whitepaper provides an authoritative, mechanistic breakdown of its mass spectrometry fragmentation behavior, contrasting Electron Impact (EI) and Electrospray Ionization (ESI) pathways, and provides a self-validating experimental protocol for LC-MS/MS workflows.

Physicochemical & Isotopic Profiling

Understanding the exact isotopic mass shifts is the foundation of interpreting the fragmentation pattern. The presence of five deuterium atoms on the piperidine ring shifts the precursor and product ions by exactly +5 Da compared to the unlabeled molecule, provided the ring remains intact during fragmentation[2].

Table 1: Physicochemical and Exact Mass Data

| Property | Value |

| Compound Name | N-Methyl-2-piperidinemethyl-d5 Chloride |

| Molecular Formula | C₇H₉D₅ClN |

| Molecular Weight | 152.68 g/mol [2] |

| Monoisotopic Exact Mass | 152.1126 Da |

| Unlabeled Counterpart MW | 147.64 g/mol |

| Gas Phase Basicity | High (Driven by tertiary amine)[3] |

Mechanistic Mass Spectrometry: The Dual-Pathway Convergence

The fragmentation of N-methyl-2-piperidinemethyl-d5 is governed by two competing chemical forces: the stability of the nitrogen lone pair and the leaving-group potential of the chloromethyl moiety.

Pathway A: Alpha-Cleavage (The Nitrogen Rule)

Alpha-cleavage is a highly characteristic fragmentation pathway for cyclic amines[4].

-

In EI-MS (70 eV): The initial ionization removes an electron from the nitrogen, forming a radical cation (M⁺•, m/z 152). This triggers homolytic cleavage of the C2–C(alpha) bond, expelling the chloromethyl radical (•CH₂Cl, 49 Da). The resulting product is a highly stable, completely deuterated N-methyltetrahydropyridinium cation at m/z 103 .

-

In ESI-MS/MS (CID): ESI generates an even-electron precursor, [M+H]⁺ at m/z 153. According to the even-electron rule, radical loss is forbidden. Instead, the molecule undergoes a heterolytic rearrangement, transferring a proton to the chlorine atom and expelling neutral chloromethane (CH₃Cl, 50 Da). Remarkably, this arrives at the exact same m/z 103 product ion.

Pathway B: Neighboring Group Participation (NGP)

Because the basic nitrogen is in close proximity to the chloromethyl group, it acts as an internal nucleophile.

-

Mechanism: The nitrogen lone pair displaces the chlorine atom via an intramolecular gas-phase Sₙ2 reaction.

-

Product: This yields a rigid bicyclic aziridinium ion (1-methyl-1-azoniabicyclo[4.1.0]heptane-d5). In EI, this manifests as a loss of a chlorine radical (-35 Da) to yield m/z 117 . In ESI, the protonated precursor loses neutral HCl (-36 Da) to yield the same m/z 117 ion.

Fragmentation Pathway Visualization

Figure 1: Convergence of EI and ESI fragmentation pathways for N-Methyl-2-piperidinemethyl-d5.

Quantitative Data Summaries

Table 2: Diagnostic MS/MS Transitions (ESI Positive Mode)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Mechanistic Causality | Optimal CE (eV) |

| 153.1 | 117.1 | 36 Da (HCl) | Intramolecular NGP / Aziridinium formation | 15 |

| 153.1 | 103.1 | 50 Da (CH₃Cl) | Even-electron rearrangement | 25 |

| 153.1 | 75.1 | 78 Da | Deep ring cleavage of the m/z 103 ion | 35 |

Table 3: EI-MS Major Ions (70 eV)

| Ion (m/z) | Relative Abundance | Assignment | Mechanism |

| 152 / 154 | 5-10% | M⁺• | Molecular Ion (Shows ³⁵Cl/³⁷Cl isotope ratio) |

| 117 | 40-60% | [M - Cl]⁺ | Halogen Radical Loss via NGP |

| 103 | 100% (Base Peak) | [M - CH₂Cl]⁺ | Alpha-Cleavage |

Experimental Protocol: LC-MS/MS Workflow & Self-Validation

To ensure absolute trustworthiness in quantitative assays, the following protocol incorporates a self-validating H/D scrambling check. If deuterium atoms migrate during electrospray ionization, the internal standard becomes useless.

Step 1: Sample & Standard Preparation

-

Reconstitute 1 mg of N-Methyl-2-piperidinemethyl-d5 Chloride[2] in 1 mL of LC-MS grade Methanol (1 mg/mL stock).

-

Prepare a parallel stock of the unlabeled N-methyl-2-(chloromethyl)piperidine.

-

Dilute both to a working concentration of 100 ng/mL using Mobile Phase A (0.1% Formic Acid in H₂O). Create a 1:1 equimolar mixture for system validation.

Step 2: Chromatographic Separation

-

Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Hold at 2% B for 1.0 min to retain the polar amine, ramp to 60% B over 4.0 min, flush at 95% B for 1.0 min.

-

Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters (ESI+)

-

Capillary Voltage: 1.5 kV (Keep low to prevent in-source fragmentation of the labile chloromethyl group).

-

Desolvation Temperature: 400 °C.

-

Desolvation Gas Flow: 800 L/hr.

Step 4: System Suitability & Self-Validation (Crucial Step)

-

The Causality: High collision energies can sometimes induce hydrogen/deuterium (H/D) exchange with residual water in the collision cell.

-

The Validation Action: Inject the 1:1 equimolar mixture. Monitor the unlabeled transition (148 → 112) and the d5 transition (153 → 117).

-

Acceptance Criterion: The m/z 117 product ion in the d5 channel must exhibit <1% signal at m/z 116 or 115. If significant signal is observed at m/z 116, it indicates isotopic scrambling. Lower the desolvation temperature and reduce the capillary voltage to stabilize the precursor ion prior to entering the quadrupole.

Sources

Isotopic Purity Analysis of N-Methyl-2-piperidinemethyl-d5 Chloride: A Methodological Whitepaper

Executive Summary

N-Methyl-2-piperidinemethyl-d5 Chloride (Molecular Formula: C₇H₉D₅ClN, MW: 152.68) is a critical deuterated building block widely utilized in proteomics research and the synthesis of complex active pharmaceutical ingredients (APIs), such as cannabimimetic indole derivatives[1][2]. For these applications, chemical purity alone is insufficient; researchers must rigorously quantify the compound's isotopic purity . Even minor deviations in isotopic enrichment can introduce kinetic isotope effects that skew pharmacokinetic data or mass spectrometry (MS) tracer studies[3].

This whitepaper provides an authoritative, step-by-step guide to characterizing the isotopologue profile and calculating the overall Atom % D of N-Methyl-2-piperidinemethyl-d5 Chloride using an orthogonal, self-validating analytical strategy: High-Resolution Mass Spectrometry (LC-HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR)[4].

The Analytical Imperative: Mechanistic Grounding

Synthesizing a fully deuterated (d5) molecule with 100% isotopic purity is thermodynamically and kinetically improbable. The final product invariably contains a distribution of isotopologues—chemically identical molecules differing only in their isotopic composition (d0, d1, d2, d3, d4, and the target d5)[4].

To accurately determine isotopic purity, a dual-pillar approach is mandatory:

-

LC-HRMS: Provides the exact species abundance for each isotopologue by separating them based on their mass-to-charge (m/z) ratio[5].

-

qNMR: Measures the residual protium (¹H) at the specific deuterated sites. Because NMR signal integration is fundamentally proportional to the molar ratio of nuclei—independent of ionization dynamics—it serves as an orthogonal validation of the MS data[6].

Fig 1: Orthogonal analytical workflow combining LC-HRMS and qNMR for isotopic purity validation.

High-Resolution Mass Spectrometry (LC-HRMS) Protocol

Standard nominal-mass spectrometers are inadequate for this analysis due to isobaric interference. N-Methyl-2-piperidinemethyl-d5 Chloride contains chlorine, meaning the non-deuterated ³⁷Cl isotopologue (m/z 150.086) and the d2-³⁵Cl isotopologue (m/z 150.102) are separated by a mere 0.016 Da. A High-Resolution Mass Spectrometer (HRMS) operating at a resolving power >60,000 FWHM is required to baseline-resolve these peaks and prevent artificial inflation of the d2 species[5].

Table 1: Theoretical Exact Masses for ³⁵Cl Isotopologues (ESI+, [M+H]⁺)

| Isotopologue | Formula ([M+H]⁺) | Exact Mass (m/z) | Mass Shift from d0 (Da) |

| d0 | C₇H₁₅³⁵ClN⁺ | 148.0889 | 0.0000 |

| d1 | C₇H₁₄D³⁵ClN⁺ | 149.0952 | +1.0063 |

| d2 | C₇H₁₃D₂³⁵ClN⁺ | 150.1015 | +2.0126 |

| d3 | C₇H₁₂D₃³⁵ClN⁺ | 151.1078 | +3.0189 |

| d4 | C₇H₁₁D₄³⁵ClN⁺ | 152.1140 | +4.0251 |

| d5 (Target) | C₇H₁₀D₅³⁵ClN⁺ | 153.1203 | +5.0314 |

Step-by-Step LC-HRMS Workflow

-

Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Water/Acetonitrile (50:50, v/v) containing 0.1% formic acid to promote protonation[3].

-

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution to separate the analyte from synthesis impurities[5].

-

HRMS Acquisition: Operate the MS in Electrospray Ionization positive mode (ESI+). Acquire full scan data across an m/z range of 140–160 with a resolution setting of ≥60,000 FWHM[5]. Ensure the detector is not saturated, as saturation distorts quantitative peak area ratios[7].

-

Data Extraction: Extract the Extracted Ion Chromatograms (XICs) for the exact masses of the d0 through d5 isotopologues using a narrow mass tolerance (e.g., ±5 ppm)[8]. Integrate the peak areas.

Causality & Self-Validation Checkpoint (Natural Abundance Correction): Why can't we just use the raw XIC peak areas? Because carbon-13 has a natural abundance of ~1.1%. A d4 molecule containing one ¹³C atom will appear at m/z 153.117, blending into the d5 signal (m/z 153.120). To self-validate the system, first inject a non-deuterated reference standard to confirm the expected M+1 and M+2 isotopic ratios. Then, apply a mathematical deconvolution matrix to the deuterated sample's raw data to subtract the ¹³C and ¹⁵N natural abundance contributions from preceding peaks[9].

Fig 2: Logical progression for calculating isotopic purity from raw mass spectrometry data.

Quantitative ¹H-NMR (qNMR) Protocol

While MS provides the isotopologue distribution, qNMR acts as the ultimate arbiter of absolute isotopic enrichment by quantifying the residual, unexchanged protons at the d5-labeled sites[6].

Table 2: qNMR Acquisition Parameters

| Parameter | Recommended Setting | Mechanistic Rationale |

| Frequency | ≥ 400 MHz | Ensures adequate signal dispersion and sensitivity for trace residual protons. |

| Internal Standard | Maleic Acid (≥99% pure) | Must exhibit excellent solubility in D₂O and possess a distinct chemical shift that does not overlap with the analyte[10]. |

| Relaxation Delay (D1) | ≥ 5 × T₁ | Ensures >99% longitudinal magnetization recovery. Truncated delays skew molar ratios[5][11]. |

| Number of Scans | 64 to 256 | Required to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for accurate integration of trace signals. |

Step-by-Step qNMR Workflow

-

Precision Weighing: Accurately weigh 10–20 mg of N-Methyl-2-piperidinemethyl-d5 Chloride and a precisely known mass of the internal standard (e.g., Maleic acid) using a microbalance with 0.001 mg readability[11].

-

Solvent Preparation: Dissolve the mixture in 0.75 mL of high-purity D₂O (≥99.9% D). Ensure the solvent is stored over molecular sieves to prevent atmospheric moisture contamination, which would artificially inflate the residual proton signal[11].

-

Data Acquisition: Run a standard ¹H-NMR experiment. Crucial Causality: Before acquiring the quantitative spectrum, perform an inversion-recovery experiment to determine the longest longitudinal relaxation time (T₁) of the analyte and internal standard. Set the relaxation delay (D1) to at least 5 times this T₁ value[5].

-

Integration: Phase and baseline-correct the spectrum. Integrate the internal standard peak and the residual proton signals at the deuterated positions on the piperidine ring[5].

Causality & Self-Validation Checkpoint: To validate the qNMR method internally, integrate a known non-deuterated signal within the N-Methyl-2-piperidinemethyl-d5 Chloride molecule itself (e.g., the N-methyl CH₃ group, which integrates to 3 protons). The molar ratio calculated via the internal standard (Maleic acid) must perfectly match the internal molar ratio calculated against the non-deuterated CH₃ group[6].

Data Synthesis & Final Calculations

Once the corrected isotopologue intensities ( Id0 to Id5 ) are obtained from the LC-HRMS data, the final isotopic purity metrics are calculated as follows:

1. Species Abundance (Isotopologue Profile): %dx=(∑i=05IdiIdx)×100

This confirms the exact percentage of the sample that is the fully labeled d5 species.

2. Overall Isotopic Enrichment (Atom % D): Atom % D=5∑x=05(x×%dx)

This value should closely match the isotopic enrichment calculated via the orthogonal qNMR method, ensuring absolute confidence in the analytical result.

Sources

- 1. scbt.com [scbt.com]

- 2. US7241799B2 - Cannabimimetic indole derivatives - Google Patents [patents.google.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. isotope.com [isotope.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. almacgroup.com [almacgroup.com]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. organomation.com [organomation.com]

Navigating the Isotopic Frontier: A Technical Guide to the Safe Handling of N-Methyl-2-piperidinemethyl-d5 Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Deuterated Advantage and the Imperative of Safety

In the landscape of modern pharmaceutical research, the strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool to enhance the metabolic profiles and therapeutic efficacy of drug candidates.[1][2] This isotopic substitution can lead to a more stable chemical bond, potentially reducing the rate of metabolic breakdown and the formation of toxic metabolites.[2][3] N-Methyl-2-piperidinemethyl-d5 Chloride, a deuterated analog of N-Methyl-2-piperidinemethane, is one such compound of interest for researchers. While the deuteration offers significant advantages from a pharmacokinetic perspective, it is crucial to recognize that the fundamental chemical reactivity and associated hazards of the molecule are largely dictated by its non-deuterated scaffold.[1][4]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety data and handling precautions for N-Methyl-2-piperidinemethyl-d5 Chloride. By synthesizing information from related piperidine derivatives and incorporating the nuances of working with deuterated compounds, this document aims to foster a culture of safety and scientific integrity in the laboratory.

PART 1: Hazard Identification and Risk Assessment

-

Flammable Liquid and Vapor: Piperidine and its derivatives are often classified as highly flammable.[6][7][8] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6][9]

-

Acute Toxicity (Oral, Dermal, Inhalation): These compounds can be harmful or toxic if swallowed, in contact with skin, or if inhaled.[6][7][8]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[6][7][8] Direct contact can lead to chemical burns.[10]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage, with a risk of blindness.[8] Vapors or mists may be extremely irritating.[10]

-

Environmental Hazards: Harmful to aquatic life with long-lasting effects.[6][7]

Quantitative Data Summary

| Property | Value (for N-Methylpiperidine) | Source |

| CAS Number | 626-67-5 | [11][12] |

| Molecular Formula | C6H13N | [11][12] |

| Molecular Weight | 99.17 g/mol | [12] |

| Boiling Point | 106-107 °C | [12] |

| Density | 0.816 g/mL at 25 °C | [12] |

| Vapor Pressure | 35.7 hPa @ 20 °C | [7] |

| Flash Point | Not explicitly found for N-Methylpiperidine, but piperidine is highly flammable. |

Note: The molecular weight of N-Methyl-2-piperidinemethyl-d5 Chloride will be higher than N-Methylpiperidine due to the five deuterium atoms. The molecular formula is C7H9D5ClN with a molecular weight of 152.68.[13]

PART 2: Safe Handling and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is paramount when handling N-Methyl-2-piperidinemethyl-d5 Chloride. The following guidelines are based on best practices for handling corrosive, toxic, and flammable piperidine derivatives.

Engineering Controls: The First Line of Defense

All work with N-Methyl-2-piperidinemethyl-d5 Chloride must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] The fume hood provides critical protection against the inhalation of toxic and flammable vapors. Emergency safety showers and eyewash stations must be readily accessible and in close proximity to the workstation.[14]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE ensemble is mandatory to prevent skin and eye contact.

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.[5]

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[5] It is crucial to inspect gloves for any signs of degradation or perforation before and during use.

-

Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.[5] For larger quantities or in situations with a higher risk of splashing, a chemical-resistant suit may be necessary.[5]

-

Respiratory Protection: If working outside of a fume hood is unavoidable (a scenario that should be strictly limited and subject to a thorough risk assessment), a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used.[5]

Diagram 1: PPE Selection Workflow

Caption: A decision-making workflow for selecting appropriate PPE.

PART 3: Experimental Protocols and Best Practices

The causality behind each experimental step is crucial for ensuring both safety and the integrity of the deuterated compound.

Protocol 1: Aliquoting and Weighing

-

Preparation: Before handling the primary container, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.

-

Inert Atmosphere: N-Methyl-2-piperidinemethyl-d5 Chloride, like many amines, may be sensitive to atmospheric moisture and carbon dioxide. It is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and maintain isotopic purity.[4]

-

Temperature Equilibration: If the compound is stored refrigerated, allow the container to warm to room temperature before opening.[4] This prevents condensation of atmospheric moisture inside the container, which could lead to hydrolysis or isotopic dilution.[4]

-

Weighing: Use a tared, sealed weighing vessel. Dispense the required amount of the compound directly into the vessel inside the fume hood. Avoid generating dust or aerosols.

-

Sealing: Immediately and securely seal both the primary container and the weighing vessel.

-

Decontamination: Decontaminate the spatula and any other equipment used with a suitable solvent (e.g., isopropanol) in the fume hood.

Protocol 2: Dissolution

-

Solvent Selection: Choose a solvent in which N-Methyl-2-piperidinemethyl-d5 Chloride is soluble. Given its chloride salt form, polar solvents are likely appropriate.

-

Procedure: In the fume hood, add the solvent to the sealed vessel containing the weighed compound. If necessary, use a vortex mixer or sonicator to aid dissolution.

-

Exothermic Reactions: Be aware that the dissolution of amines in certain solvents can be exothermic. Add the solvent slowly and monitor for any temperature increase.

PART 4: Storage and Stability of a Deuterated Compound

The principles of storing deuterated compounds are fundamentally the same as for their non-deuterated counterparts, with an added emphasis on preserving isotopic enrichment.[4]

-

Temperature: Refrigeration is generally recommended for long-term storage to minimize decomposition.[4]

-

Light: Store in amber vials or other light-protecting containers to prevent photodegradation.[4]

-

Humidity: As a hygroscopic compound, it should be stored in a desiccator or a controlled low-humidity environment to prevent the absorption of atmospheric moisture.[4]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[7][9]

PART 5: Emergency Procedures and Waste Disposal

Spill Management

In the event of a spill, immediate and decisive action is critical.

Diagram 2: Chemical Spill Response Protocol

Caption: Step-by-step protocol for responding to a chemical spill.

-

Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and the laboratory supervisor.[5]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For minor spills, contain the spill with an inert absorbent material like vermiculite, sand, or earth.[10] Do not use combustible materials.

-

Collection: Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[9][10]

-

Decontamination: Decontaminate the spill area and any affected equipment. Wash the area and prevent runoff into drains.[10]

-

Major Spills: For major spills, evacuate the entire area and contact the institution's Environmental Health and Safety (EHS) office immediately.[10]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][14] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[14]

-

Skin Contact: Immediately take off all contaminated clothing.[7] Wash off with plenty of water for at least 15 minutes.[6][14] Seek immediate medical attention.[14]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7] If not breathing, give artificial respiration.[14] Seek immediate medical attention.[8]

-

Ingestion: Rinse mouth with water.[7] Do NOT induce vomiting.[6][14] Seek immediate medical attention.

Waste Disposal

The disposal of N-Methyl-2-piperidinemethyl-d5 Chloride and any contaminated materials must be handled as hazardous chemical waste in accordance with institutional, local, and national regulations.[5][15]

-

Waste Container: Use a designated, clearly labeled, and chemically compatible waste container.[5] The label should include "Hazardous Waste," the full chemical name, and the associated hazard symbols.[5]

-

Segregation: Do not mix this waste with other waste streams.

-

Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5]

-

Licensed Disposal: The final disposal must be handled by a licensed professional waste disposal company.[5] Contact your institution's EHS office to arrange for pickup.[15]

Conclusion

N-Methyl-2-piperidinemethyl-d5 Chloride represents a valuable tool in drug discovery and development, offering the potential for improved pharmacokinetic properties. However, its structural similarity to other hazardous piperidine derivatives necessitates a robust and informed approach to safety. By understanding the potential hazards, implementing stringent engineering and administrative controls, utilizing appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can safely harness the scientific advantages of this deuterated compound. The principles of expertise, trustworthiness, and authoritative grounding are not merely procedural but are the bedrock of a safe and successful research environment.

References

-

SD Fine-Chem. PIPERIDINE HYDROCHLORIDE Safety Data Sheet. Available from: [Link]

-

Thermo Fisher Scientific. Piperidine SAFETY DATA SHEET. Available from: [Link]

-

Cheméo. Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Available from: [Link]

-

Salamandra. Regulatory Considerations for Deuterated Products. Available from: [Link]

-

National Center for Biotechnology Information. Deuterium in drug discovery: progress, opportunities and challenges. Available from: [Link]

-

ResolveMass Laboratories Inc. Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis. Available from: [Link]

-

NIST. 2-Methylpiperidine. Available from: [Link]

Sources

- 1. salamandra.net [salamandra.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated Compounds [simsonpharma.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.ie [fishersci.ie]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. CAS 626-67-5: N-Methylpiperidine | CymitQuimica [cymitquimica.com]

- 12. N-甲基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. scbt.com [scbt.com]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of Deuteration in N-Methyl-2-piperidinemethyl Chloride

An In-depth Technical Guide to the Stability and Shelf Life of Deuterated N-Methyl-2-piperidinemethyl Chloride

Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium, are at the forefront of pharmaceutical innovation.[1] This isotopic substitution, while seemingly minor, can profoundly alter a molecule's pharmacokinetic and toxicological profile.[2] The core principle behind this is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is significantly stronger—up to 10 times more stable—than the corresponding carbon-hydrogen (C-H) bond.[3] This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism.[][5] Consequently, deuteration can lead to a reduced rate of systemic clearance, a longer biological half-life, and potentially a more favorable safety profile by minimizing the formation of toxic metabolites.[3][6]

N-Methyl-2-piperidinemethyl Chloride is a molecule of interest in various research contexts. By strategically deuterating this compound, likely on the N-methyl group or the piperidine ring, researchers aim to leverage the KIE to enhance its metabolic stability.[5] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the principles, protocols, and considerations necessary to rigorously assess the chemical stability and determine a valid shelf life for deuterated N-Methyl-2-piperidinemethyl Chloride.

Pillar 1: Foundational Stability Principles

The stability of any active pharmaceutical ingredient (API), including isotopically labeled ones, is governed by its intrinsic chemical properties and its interaction with external factors.[7] For deuterated N-Methyl-2-piperidinemethyl Chloride, we must consider both general degradation principles and unique isotopic phenomena.

The Kinetic Isotope Effect (KIE): A Double-Edged Sword?

The primary rationale for deuteration is to enhance metabolic stability by slowing down enzymatic reactions that involve breaking a C-H bond.[] However, it's crucial to understand that this effect is most pronounced in biological systems. While the C-D bond is chemically stronger, this does not render the molecule immune to non-enzymatic chemical degradation.[6] Factors like temperature, pH, light, and oxygen remain critical variables that can compromise the compound's integrity.[8]

General Factors Influencing Chemical Stability

The stability of N-Methyl-2-piperidinemethyl Chloride is influenced by the same environmental factors as its non-deuterated counterpart.[1]

-

Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation.[9]

-

Humidity: As a chloride salt, the compound may be hygroscopic. Absorbed moisture can act as a solvent and a reactant, promoting hydrolytic degradation pathways.

-

Light (Photostability): Exposure to UV or visible light can provide the energy needed to initiate photo-oxidative degradation, often through free-radical mechanisms.[9]

-

Oxygen (Oxidative Stability): The tertiary amine of the piperidine ring is susceptible to oxidation from atmospheric oxygen, a process that can be catalyzed by trace metal ions.[9]

Unique Considerations for Deuterated Compounds: Hydrogen-Deuterium (H/D) Exchange

A critical stability concern unique to deuterated compounds is the potential for hydrogen-deuterium (H/D) exchange.[1][8] This process involves the replacement of a deuterium atom on the molecule with a proton from the environment (e.g., from water or protic solvents). Such an exchange would lead to a loss of isotopic enrichment, diminishing the very benefit the deuteration was intended to provide. The lability of deuterium atoms depends on their position in the molecule; those attached to heteroatoms or adjacent to carbonyl groups are generally more susceptible to exchange. For deuterated N-Methyl-2-piperidinemethyl Chloride, the deuterons on the carbon skeleton are expected to be relatively stable under typical storage conditions.

Pillar 2: Postulated Degradation Pathways

A thorough stability program is built upon understanding the likely degradation pathways. For deuterated N-Methyl-2-piperidinemethyl Chloride, degradation can be anticipated to primarily involve the piperidine ring structure.

-

N-Oxidation: The tertiary amine in the piperidine ring is a prime target for oxidation, leading to the formation of the corresponding Piperidine N-oxide. This is a common metabolic and chemical degradation pathway.[9]

-

Oxidative Ring Opening: More aggressive oxidation can lead to the cleavage of the piperidine ring, resulting in the formation of various aldehydes, ketones, or carboxylic acids.[9]

-

Iminium Ion Formation: Oxidation at the carbon adjacent to the nitrogen can lead to the formation of an iminium ion, which can be a precursor to other degradation products.[9]

The following diagram illustrates these potential degradation routes.

Caption: Potential chemical degradation pathways for deuterated N-Methyl-2-piperidinemethyl Chloride.

Pillar 3: A Framework for Stability Assessment (ICH Guidelines)

To establish a reliable shelf life, a systematic stability testing program must be implemented. The International Council for Harmonisation (ICH) provides the global standard for this in its guideline Q1A(R2).[7][10] The goal is to observe how the quality of the substance changes over time under the influence of temperature, humidity, and light.[10]

Overall Stability Testing Workflow

The process begins with stress testing to understand degradation pathways and validate analytical methods, followed by long-term and accelerated studies to establish the re-test period.

Caption: A streamlined workflow for conducting stability studies according to ICH guidelines.

Protocol 1: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating power of the analytical methods used.[10] They involve subjecting the compound to conditions more severe than those in accelerated testing.[11]

Objective: To identify potential degradation products and demonstrate the specificity of the analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of deuterated N-Methyl-2-piperidinemethyl Chloride in suitable solvents.

-

Stress Conditions (as per ICH Q1A):

-

Acid Hydrolysis: Expose the sample to 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: Expose the sample to 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidation: Expose the sample to 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Expose the solid compound to 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to controlled UV and visible light as per ICH Q1B guidelines.[8]

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating method (e.g., LC-MS/MS). The goal is to achieve 5-20% degradation to ensure that the primary degradants are formed without secondary reactions dominating.

Protocol 2: Long-Term and Accelerated Stability Studies

These formal studies are designed to establish a re-test period or shelf life based on data from at least three representative batches.[10]

Objective: To monitor the chemical purity and isotopic enrichment of the compound over time under defined storage conditions.

Methodology:

-

Batch Selection: Use a minimum of three batches of the deuterated API. The quality of these batches should be representative of the material that will be produced at a manufacturing scale.[10]

-

Container Closure System: Store samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[12]

-

Storage Conditions: Place samples into stability chambers set to the conditions outlined in the table below.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Data derived from ICH Q1A(R2) Guidelines.[11][13] |

-

Testing: At each time point, pull samples and analyze for critical quality attributes, including:

-

Appearance (physical changes, color)[11]

-

Assay (potency of the parent compound)

-

Purity (quantification of degradation products)

-

Isotopic Enrichment (to check for H/D exchange)

-

Moisture content

-

Pillar 4: Analytical Methodologies

A robust, validated, stability-indicating analytical method is the cornerstone of any credible stability study.[10] It must be able to accurately and precisely quantify the parent compound while separating it from all potential impurities and degradation products.[9]

Developing a Stability-Indicating Method

Objective: To develop a quantitative method to separate and quantify deuterated N-Methyl-2-piperidinemethyl Chloride from its potential degradation products and process-related impurities.

Recommended Technique: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

-

Chromatography (LC): Reverse-phase HPLC with a C18 column is typically a good starting point. The mobile phase composition (e.g., acetonitrile and water with a modifier like formic acid) should be optimized to achieve good separation between the parent peak and any degradant peaks observed during forced degradation.

-

Mass Spectrometry (MS/MS): This provides high sensitivity and specificity. By monitoring the specific mass-to-charge ratio (m/z) of the parent compound and its deuterated internal standard, accurate quantification is possible.[14] Furthermore, MS/MS can be used to elucidate the structures of unknown degradation products.

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

-

Linearity: Demonstrating a direct proportional relationship between analyte concentration and instrument response.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Pillar 5: Recommended Storage, Handling, and Shelf-Life Determination

Synthesizing the data from the stability studies allows for evidence-based recommendations for storage and the assignment of a shelf life.

Storage and Handling Recommendations

Based on the intrinsic properties of the compound and the stability data, the following general recommendations should be considered:

-

Temperature: For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is generally recommended to minimize the rate of chemical degradation.[8]

-

Light: The compound should be stored in light-resistant containers to prevent photolytic degradation.[15]

-

Moisture/Humidity: Due to its salt nature, the compound should be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment to prevent moisture uptake.[8]

-

Inert Atmosphere: For maximum stability, especially if the compound shows sensitivity to oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.[15]

Establishing the Shelf Life (Re-test Period)

The shelf life, or re-test period, is the time during which the deuterated API is expected to remain within its established specifications when stored under the recommended conditions.[11] This is determined by evaluating the long-term stability data. If no significant change is observed under accelerated conditions for 6 months, a preliminary shelf life of up to 24 months can be proposed, provided the long-term data shows no significant degradation.[16] Any significant change at accelerated conditions necessitates that the shelf life be based solely on the real-time, long-term data.

Conclusion

The stability of deuterated N-Methyl-2-piperidinemethyl Chloride is a multifaceted property that requires a systematic and scientifically rigorous evaluation. While deuteration offers significant advantages for metabolic stability, it does not preclude the need for comprehensive chemical stability testing.[6] By understanding the potential degradation pathways, applying the framework of ICH guidelines, and utilizing validated, stability-indicating analytical methods, researchers and drug development professionals can ensure the quality, purity, and integrity of this valuable compound. The principles and protocols outlined in this guide provide a robust foundation for establishing a scientifically justified shelf life and ensuring the reliability of data generated using this deuterated API.

References

- BOC Sciences. (2025, August 30).

- BenchChem. (2026). A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds.

- Unibest Industrial Co., Ltd. (2024, July 31).

- Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds.

- Omori UK. (2025, December 17). Key Guidelines for Stability Testing of Pharmaceutical Products.

- Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.

- BenchChem. (2025).

- ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.

- European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.

- Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.

- BenchChem. (n.d.). Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.

- ICH. (n.d.). Quality Guidelines.

- Al-Tikriti, M., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals.

- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- ResolveMass Laboratories Inc. (2025, November 6). Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis.

- European Medicines Agency. (2023, July 13).

- Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.

- U.S. Food & Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 5. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pharma.gally.ch [pharma.gally.ch]

- 11. omoriuk.co.uk [omoriuk.co.uk]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

- 15. moravek.com [moravek.com]

- 16. humiditycontrol.com [humiditycontrol.com]

Exact Mass and Molecular Weight Determination of N-Methyl-2-piperidinemethyl-d5 Chloride: A Technical Guide for LC-HRMS Workflows

Executive Summary

N-Methyl-2-piperidinemethyl-d5 Chloride (also known as 1-methyl-2-(chloromethyl)piperidine-d5) is a critical isotopically labeled biochemical precursor[1]. In the fields of proteomics, forensic toxicology, and drug development, it serves as the primary alkylating agent for synthesizing deuterated internal standards of synthetic cannabinoids (e.g., AM-1220-d5). This whitepaper provides an in-depth framework for calculating its exact mass, understanding its unique gas-phase and solution-phase reactivity, and executing a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol.

Quantitative Foundations: Molecular Weight vs. Exact Mass

For synthetic stoichiometry, researchers rely on the average molecular weight , which accounts for the natural abundance of isotopes. However, for LC-HRMS applications, the monoisotopic exact mass is required. This value is calculated using the mass of the most abundant, stable isotope of each element.

The chemical formula for the free base of N-Methyl-2-piperidinemethyl-d5 Chloride is C₇H₉D₅ClN .

Table 1: Monoisotopic Exact Mass Calculation (For HRMS)

Calculated using the lowest-mass stable isotopes (except for explicitly labeled Deuterium).

| Element | Isotope | Exact Mass (Da) | Quantity | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |

| Hydrogen | ¹H | 1.007825 | 9 | 9.070425 |

| Deuterium | ²H (D) | 2.014102 | 5 | 10.070510 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Total Monoisotopic Exact Mass | 152.112862 Da |

Table 2: Average Molecular Weight Calculation (For Synthesis)

Calculated using standard atomic weights.

| Element | Average Atomic Weight ( g/mol ) | Quantity | Total Weight ( g/mol ) |

| Carbon | 12.011 | 7 | 84.077 |

| Hydrogen | 1.008 | 9 | 9.072 |

| Deuterium | 2.014 | 5 | 10.070 |

| Chlorine | 35.450 | 1 | 35.450 |

| Nitrogen | 14.007 | 1 | 14.007 |

| Total Average Molecular Weight |

Note: The calculated average molecular weight of 152.676 g/mol aligns perfectly with commercial reference standards reporting an MW of 152.68[1].

Mechanistic Insights: The Aziridinium Rearrangement

A common pitfall in both the synthesis and mass spectrometric analysis of 2-(chloromethyl)piperidines is ignoring their structural instability. Due to Neighboring Group Participation (NGP) , the lone pair on the piperidine nitrogen can intramolecularly displace the adjacent chloride leaving group[2].

This thermally induced reaction forms a highly reactive bicyclic aziridinium cation (a 1-azabicyclo[4.1.0]heptane derivative)[2]. When this intermediate is used to alkylate an indole (e.g., in the synthesis of AM-1220), nucleophilic attack can occur at two different carbon centers, leading to a mixture of the desired piperidine structure and an azepane isomer byproduct[2][3].

In LC-MS analysis, this exact same mechanism occurs as in-source fragmentation . The thermal energy of the Electrospray Ionization (ESI) source drives the loss of HCl, meaning the intact [M+H]⁺ ion is often overshadowed by the aziridinium base peak.

Reaction pathway of 1-methyl-2-(chloromethyl)piperidine via an aziridinium intermediate.

LC-HRMS Experimental Protocol

To accurately detect and validate N-Methyl-2-piperidinemethyl-d5 Chloride, analysts must account for its propensity to form the aziridinium ion. The following protocol establishes a self-validating system : by tracking both the intact protonated molecule and its chemically inevitable fragment, false positives from isobaric contaminants are eliminated.

Key Ions for Extraction

-

Intact Protonated Ion [M+H]⁺: 152.1129 Da + 1.0073 Da (proton) = 153.1202 m/z

-

Aziridinium Fragment [M-Cl]⁺: 117.1440 m/z

Step-by-Step Methodology

-

Sample Preparation & Dilution:

-

Action: Dissolve the standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid ensures complete protonation of the tertiary amine for maximum ESI+ sensitivity, while the aqueous-organic mix stabilizes droplet formation during desolvation.

-

-

Chromatographic Separation:

-

Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a mobile phase gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at a flow rate of 0.4 mL/min.

-

Causality: The C18 stationary phase provides adequate retention for the moderately polar amine, while the gradient ensures sharp peak focusing and separation from highly polar degradation products.

-

-

HRMS Acquisition Parameters:

-

Action: Operate the Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 300°C, and acquire full-scan MS data from m/z 100 to 500 at a resolution of ≥60,000 (FWHM).

-

Causality: A desolvation temperature of 300°C is a deliberate compromise; it is hot enough to ensure efficient droplet evaporation but controlled enough to prevent complete thermal degradation of the intact chloride into the aziridinium ion.

-

-

Data Processing (The Self-Validation Check):

-

Action: Extract Ion Chromatograms (EIC) for m/z 153.1202 and m/z 117.1440 using a narrow 5 ppm mass tolerance window.

-

Validation: The protocol is self-validating if, and only if, the peak for m/z 117.1440 perfectly co-elutes with the peak for m/z 153.1202. Because the loss of HCl is driven by specific molecular geometry (NGP), an isobaric interference will not share this exact fragmentation profile.

-

Step-by-step LC-HRMS workflow for exact mass validation of deuterated precursors.

References

-

Kneisel, S., Bisel, P., & Auwärter, V. "Identification of the cannabimimetic AM-1220 and its azepane isomer (N-methylazepan-3-yl)-3-(1-naphthoyl)indole in a research chemical and several herbal mixtures." Forensic Toxicology, 30(2), 126-134 (2012). URL:[Link]

Sources

Sample preparation with N-Methyl-2-piperidinemethyl-d5 Chloride for pharmacokinetic studies

An in-depth technical guide on the bioanalytical application of N-Methyl-2-piperidinemethyl-d5 Chloride in pharmacokinetic studies.

Executive Overview

The pharmacokinetic (PK) profiling of novel psychoactive substances (NPS) and complex basic drugs requires extreme analytical sensitivity. Compounds such as the synthetic cannabinoid AM-1220 circulate at sub-nanogram per milliliter concentrations, exhibiting high lipophilicity and rapid metabolism[1][2]. Structurally, these targets often feature a distinct 1-(N-methylpiperidin-2-yl)methyl moiety[3].

When bespoke Stable Isotope-Labeled (SIL) analogs for every emerging designer drug are commercially unavailable, bioanalytical chemists must employ advanced surrogate strategies. This guide details the use of N-Methyl-2-piperidinemethyl-d5 Chloride (NMPM-d5 Cl) —a commercially available isotopically labeled biochemical[4]—as a highly effective surrogate SIL-IS. By sharing the exact ionizable pharmacophore of the target analytes, NMPM-d5 Cl normalizes electrospray ionization (ESI) matrix effects, ensuring the trustworthiness of LC-MS/MS quantitative data[5].

The Causality of Isotopic Surrogate Selection

To achieve a self-validating and robust assay, the choice of Internal Standard is paramount. The fundamental principle of LC-MS/MS bioanalysis is that the IS must mimic the analyte's behavior during extraction and ionization.

Why NMPM-d5 Cl?

-

Ionization Homology: In positive electrospray ionization (ESI+), the basic tertiary amine of the N-methylpiperidine ring (pKa ~8.5) acts as the primary site of protonation. By utilizing NMPM-d5 Cl, the internal standard shares the exact thermodynamic proton affinity as the target drug's pharmacophore.

-

Matrix Effect Normalization: Biological matrices like whole blood contain endogenous phospholipids that cause severe, unpredictable ion suppression in the MS source[6]. Because NMPM-d5 Cl mimics the ionization suppression profile of the intact piperidine-bearing drug, it normalizes the analyte-to-IS peak area ratio.

Fig 1. Mechanism of ESI+ matrix effect normalization using a structurally homologous SIL-IS.

Self-Validating Experimental Protocol

This protocol outlines the extraction of piperidine-class synthetic cannabinoids from whole blood for PK profiling. The workflow is designed as a closed, self-validating system to prevent false positives and ensure quantitative accuracy.

Step 1: Reagent and Matrix Preparation

-

Matrix: Human whole blood (EDTA anticoagulant)[5].

-

IS Working Solution: Prepare NMPM-d5 Cl at 100 ng/mL in LC-MS grade methanol.

-

Causality: Methanol is strictly used for the IS stock to prevent the hydrolysis of the chloromethyl group that would inevitably occur in purely aqueous solutions over time, thereby preserving the structural integrity of the standard.

Step 2: Protein Precipitation (PPT)

-

Aliquot 200 µL of whole blood into a 2.0 mL low-bind microcentrifuge tube.

-

Add 20 µL of the NMPM-d5 Cl IS Working Solution (yielding a final IS concentration of 10 ng/mL)[5].

-

Vortex briefly (10 seconds) to ensure complete equilibration of the IS with the matrix proteins.

-

Add 600 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid.

-

Causality: ACN provides a superior, tighter protein pellet compared to methanol, reducing the risk of clogging the UHPLC column. The addition of formic acid disrupts protein-drug binding, maximizing the extraction recovery of highly lipophilic SCs[7].

Step 3: Phase Separation and Concentration

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 12,000 × g for 10 minutes at 4°C.

-

Transfer 700 µL of the organic supernatant to a clean glass autosampler vial.

-

Evaporate to dryness under a gentle stream of ultra-pure Nitrogen (N2) at 40°C[6].

Step 4: Reconstitution and QC Validation

-

Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

-

Self-Validating Step: Inject a Matrix Blank (blood with no analyte, no IS) and a Zero Sample (blood with IS only) prior to the analytical run. This verifies the absence of isotopic cross-talk (d0 contamination in the d5 standard) and ensures no endogenous isobaric interferences exist at the retention times of interest[1].

Fig 2. Pharmacokinetic sample preparation workflow utilizing NMPM-d5 Cl as a surrogate SIL-IS.

Quantitative Data Presentation

The following tables summarize the validated chromatographic conditions, mass spectrometric transitions, and assay performance metrics required to execute this PK study.

Table 1: UHPLC Gradient Conditions Separation is achieved using a Kinetex C18 2.6µm (100 × 4.6 mm) column[5]. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Flow rate: 0.5 mL/min.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Type |

| 0.00 | 95.0 | 5.0 | Initial |

| 1.50 | 95.0 | 5.0 | Linear |

| 6.00 | 10.0 | 90.0 | Linear |

| 8.00 | 10.0 | 90.0 | Hold |

| 8.10 | 95.0 | 5.0 | Step |

| 10.00 | 95.0 | 5.0 | Re-equilibration |

Table 2: Dynamic MRM Transitions (ESI+) Monitoring multiple product ions ensures high specificity. The primary quantifier transitions are selected based on the fragmentation of the piperidine ring[8].

| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| AM-1220 | 383.2 | 286.2 | 155.0 | 25 / 40 |

| NMPM-d5 Cl (IS) | 153.1 | 103.1 | 74.1 | 20 / 35 |

Table 3: Method Validation Parameters Data reflects the self-validating performance of the assay in human whole blood matrices.

| Parameter | AM-1220 | NMPM-d5 Cl (IS) | Acceptance Criteria |

| LOD (ng/mL) | 0.05 | N/A | S/N ≥ 3 |

| LOQ (ng/mL) | 0.15 | N/A | S/N ≥ 10, CV ≤ 20% |

| Extraction Recovery | 82.4% ± 4.1% | 85.1% ± 3.8% | Consistent & Reproducible |

| Matrix Effect (ME) | 68.5% (Suppression) | 70.2% (Suppression) | IS normalizes ME variance |

References

- Santa Cruz Biotechnology. "N-Methyl-2-piperidinemethyl-d5 Chloride | SCBT". scbt.com.

- Google Patents. "WO2001028557A1 - Cannabimimetic indole derivatives". google.com.

- Uniklinik Freiburg. "Quantitation of 99 synthetic cannabinoids in serum by liquid chromatography - tandem mass spectrometry". uniklinik-freiburg.de.

- PMC. "Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry". nih.gov.

- Oxford Academic. "Toxicological Findings of Synthetic Cannabinoids in Recreational Users". oup.com.

- Springer Medizin. "Does a postmortem redistribution affect the concentrations of the 7 azaindole-derived synthetic cannabinoid 5F-MDMB-P7AICA in tissues and body fluids following pulmonary administration to pigs?". springermedizin.de.

Sources

- 1. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 2. academic.oup.com [academic.oup.com]

- 3. WO2001028557A1 - Cannabimimetic indole derivatives - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Client Challenge [springermedizin.de]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Application Note: Quantitative Analysis of Piperidine Derivatives via LC-MS/MS Using N-Methyl-2-piperidinemethyl-d5 Chloride

Introduction & Scientific Rationale

Piperidine and its derivatives form the fundamental heterocyclic backbone of a vast array of pharmacologically active compounds, including potent analgesics, antipsychotics, and antihistamines[1]. Given their potent biological activities, the accurate and sensitive quantification of these compounds in complex biological matrices (such as plasma or serum) is a critical requirement for pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and forensic toxicology[1].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical gold standard for this quantification due to its exceptional sensitivity and specificity. However, Electrospray Ionization (ESI) is notoriously susceptible to matrix effects —a phenomenon where co-eluting endogenous biological components (e.g., phospholipids) compete for charge in the ionization source, leading to unpredictable ion suppression or enhancement[2].

To establish a highly reliable and self-validating quantitative assay, Stable Isotope-Labeled Internal Standards (SIL-IS) are employed. N-Methyl-2-piperidinemethyl-d5 Chloride (Molecular Formula: C7H9D5ClN, MW: 152.68)[3] serves as an optimal SIL-IS for piperidine-class assays. Because it shares identical physicochemical properties with non-deuterated piperidine analogs but differs in mass by +5 Da, it co-elutes chromatographically and experiences the exact same matrix effects and extraction recovery variations as the target analytes, perfectly normalizing signal drift[4].

Materials and Reagents

-

Internal Standard (SIL-IS): N-Methyl-2-piperidinemethyl-d5 Chloride (Analytical grade, isotopic purity >99%)[3].

-

Target Analytes: Representative piperidine derivative reference standards.

-

Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

-

Biological Matrix: Blank human plasma (K2EDTA stabilized).

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . It integrates System Suitability Testing (SST), continuous calibration verification, and interspersed Quality Control (QC) samples to dynamically monitor and validate extraction efficiency and instrument performance.

Preparation of Standards and Quality Controls

-

Stock Solutions: Accurately weigh 1 mg of the piperidine derivative standards and dissolve in 1 mL of Methanol to yield 1.0 mg/mL stock solutions[5].

-

IS Working Solution (ISWS): Dilute the N-Methyl-2-piperidinemethyl-d5 Chloride stock to a constant concentration of 50 ng/mL using a 50:50 MeOH:Water mixture.

-

Calibration Curve: Perform serial dilutions of the target analyte stock in blank plasma to generate a 7-point calibration curve (e.g., 0.5, 1.0, 5.0, 10, 50, 100, and 500 ng/mL).

Sample Extraction Workflow (Protein Precipitation)

Mechanistic Rationale: The basicity of the piperidine nitrogen makes it readily protonated[5]. Using ice-cold organic solvents for extraction serves a dual purpose: it rapidly denatures and precipitates matrix proteins (removing high-molecular-weight interferences) and halts any enzymatic degradation of the analytes.

-

Aliquot: Transfer 50 µL of the plasma sample (Blank, Calibrator, QC, or Unknown) into a clean 1.5 mL microcentrifuge tube.

-

Spike: Add 10 µL of the ISWS (50 ng/mL N-Methyl-2-piperidinemethyl-d5 Chloride) to all tubes except double blanks. Vortex briefly to ensure equilibration between the SIL-IS and endogenous matrix proteins.

-

Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid[4].

-

Agitate: Vortex vigorously for 2 minutes to maximize protein agglomeration and analyte extraction.

-

Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins[1].

-

Reconstitute: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Vortex to mix prior to injection.

Step-by-step LC-MS/MS workflow for piperidine derivatives using SIL-IS.

LC-MS/MS Analytical Conditions

-

Chromatographic Separation: Utilize a C18 analytical column (e.g., 50 × 2.1 mm, 1.7 µm). The hydrophobic stationary phase effectively retains the piperidine ring, while the aqueous mobile phase ensures proper peak shape for the basic amine.

-

Mobile Phases: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).

-

Gradient Elution: 5% B to 95% B over 3.0 minutes, followed by a 1.0-minute re-equilibration.

-

Ionization Mode: Positive Electrospray Ionization (ESI+). The weakly basic tertiary amine of the piperidine ring readily accepts a proton to form a stable [M+H]+ precursor ion[2][6].

Mechanistic Insight: Ionization & Matrix Effect Compensation

During ESI, the sample is sprayed through a high-voltage capillary, forming highly charged droplets[2]. If endogenous lipids co-elute with the target piperidine derivative, they compete for protons at the droplet surface, causing ion suppression .

Because N-Methyl-2-piperidinemethyl-d5 Chloride has the exact same chromatographic retention time as its non-deuterated counterpart, both molecules enter the ESI source simultaneously. They experience the exact same degree of ion suppression. By calculating the ratio of the Analyte Peak Area to the SIL-IS Peak Area, the matrix effect mathematically cancels out, yielding a highly accurate quantitative measurement[4].

Mechanism of matrix effect compensation using a stable isotope-labeled internal standard.

Quantitative Data & Method Validation

A robust analytical method must be validated according to stringent bioanalytical guidelines (e.g., ICH M10). The integration of N-Methyl-2-piperidinemethyl-d5 Chloride effectively neutralizes inter-patient matrix variability, ensuring the assay meets all regulatory acceptance criteria (bias within ±15%, RSD ≤15%)[6].

Table 1: Representative Quantitative Performance Metrics for Piperidine Derivatives